Product packaging for (4-Chlorobenzyl)triethoxysilane(Cat. No.:CAS No. 21700-75-4)

(4-Chlorobenzyl)triethoxysilane

Cat. No.: B14135537
CAS No.: 21700-75-4
M. Wt: 288.84 g/mol
InChI Key: RKRKRHCXBBLINE-UHFFFAOYSA-N
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Description

Contextualization of Organosilanes in Advanced Materials Science and Engineering

Organosilanes are a class of silicon-based compounds that contain at least one carbon-silicon bond. russoindustrial.ruzmsilane.com This fundamental bond is highly stable and provides a robust backbone for these molecules. zmsilane.comzmsilane.com What makes organosilanes particularly valuable in materials science is their bifunctional nature. They typically possess organic functional groups that can interact with organic polymers and hydrolyzable groups, such as alkoxy groups, that can react with inorganic substrates. encyclopedia.pub

This dual reactivity allows organosilanes to act as "molecular bridges" or coupling agents, enhancing the adhesion and compatibility between dissimilar materials like organic resins and inorganic fillers. russoindustrial.rudakenchem.com The hydrolysis of the alkoxy groups leads to the formation of silanol (B1196071) groups, which can then condense to form a stable siloxane network (-Si-O-Si-) on the surface of an inorganic material. zmsilane.commdpi.com This network can then covalently bond with a polymer matrix, leading to significant improvements in the mechanical strength, durability, and chemical resistance of the resulting composite material. zmsilane.comdakenchem.com

The applications of organosilanes are widespread and critical in numerous industries. They are used to improve the performance of coatings, adhesives, and sealants, and to treat mineral fillers to make them more compatible with polymers. russoindustrial.ruzmsilane.com Furthermore, the ability to tailor the organic functional group allows for the creation of materials with specific properties, such as hydrophobicity or enhanced reactivity. solubilityofthings.com

The Unique Role and Research Landscape of (4-Chlorobenzyl)triethoxysilane in Organosilane Chemistry

Within the vast family of organosilanes, this compound presents a unique combination of a reactive benzyl (B1604629) chloride moiety and hydrolyzable triethoxysilyl groups. The chlorobenzyl group can participate in a variety of organic reactions, including nucleophilic substitutions, making it a versatile handle for attaching other functional molecules. nbinno.com This opens up possibilities for creating tailor-made surfaces and materials with specific chemical or biological activities.

The research landscape for this compound and related compounds is focused on leveraging its distinct reactivity. For instance, similar chloromethyl-functionalized silanes are used as coupling agents and as intermediates in the synthesis of other organosilicon compounds. nbinno.com The chloromethyl group can react with amines, thiols, and alcohols to introduce a range of functional groups. nbinno.com

The synthesis of such functionalized organosilanes often involves hydrosilylation reactions, where a hydrosilane is added across a carbon-carbon double or triple bond. mdpi.comgoogle.com For example, the synthesis of related compounds has been achieved through the reaction of a Grignard reagent with a silicon tetrachloride precursor.

Scope and Strategic Objectives for Scholarly Inquiry into this compound Systems

The strategic objectives for the scholarly investigation of this compound systems are multifaceted and aim to unlock its full potential in materials science. Key areas of inquiry include:

Surface Modification: A primary objective is to explore its use in modifying the surfaces of various substrates, such as silica (B1680970), metals, and polymers. The triethoxysilyl group can anchor the molecule to the surface, while the chlorobenzyl group provides a reactive site for further functionalization. This could lead to the development of surfaces with controlled wettability, biocompatibility, or catalytic activity.

Development of Hybrid Materials: Researchers are interested in using this compound as a building block for creating organic-inorganic hybrid materials. mdpi.com By incorporating this molecule into a polymer matrix or a sol-gel network, it is possible to create materials that combine the desirable properties of both organic and inorganic components, such as the flexibility of polymers and the thermal stability of silica. mdpi.com

Synthesis of Novel Functional Materials: A significant goal is to utilize the reactive chlorobenzyl group as a platform for synthesizing novel functional materials. By reacting it with different nucleophiles, a wide array of new organosilanes with tailored properties can be prepared. These new materials could find applications in areas such as sensors, drug delivery, and catalysis.

Understanding Structure-Property Relationships: A fundamental objective is to establish clear relationships between the molecular structure of this compound-derived materials and their macroscopic properties. This involves detailed characterization of the chemical composition, morphology, and performance of these materials to guide the design of future advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21ClO3Si B14135537 (4-Chlorobenzyl)triethoxysilane CAS No. 21700-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)methyl-triethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKRHCXBBLINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC1=CC=C(C=C1)Cl)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266815
Record name 1-Chloro-4-[(triethoxysilyl)methyl]benzene
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URL https://comptox.epa.gov/dashboard/DTXSID801266815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.84 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21700-75-4
Record name 1-Chloro-4-[(triethoxysilyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21700-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-[(triethoxysilyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 4 Chlorobenzyl Triethoxysilane

Advanced Synthetic Routes and Reaction Optimizations for (4-Chlorobenzyl)triethoxysilane

The synthesis of this compound is a critical step in its utilization. Research has focused on developing efficient and high-yield synthetic pathways, including both catalytic and non-catalytic methods, as well as optimizing reaction conditions and precursor purity.

Exploration of Catalytic and Non-Catalytic Synthetic Pathways

The primary route for synthesizing aryltrialkoxysilanes, such as this compound, often involves the Grignard reaction. This method utilizes the reaction of a Grignard reagent, prepared from a haloaromatic compound, with a silicon-containing precursor. For instance, (4-chlorophenyl)trichlorosilane can be synthesized by reacting the Grignard reagent from 1-bromo-4-chlorobenzene (B145707) with silicon tetrachloride. The resulting trichlorosilane (B8805176) can then be esterified with ethanol (B145695) to yield the desired triethoxysilane (B36694).

Another significant synthetic approach is the hydrosilylation reaction. This involves the addition of a silicon-hydride bond across a double or triple bond, typically catalyzed by transition metal complexes. For example, the hydrosilylation of an appropriate alkene with triethoxysilane in the presence of a catalyst like Karstedt's catalyst can yield the target organoalkoxysilane. mdpi.com While direct synthesis of this compound via this method is less common, the principle is widely applied in organosilane chemistry. For instance, 3-chloropropyl triethoxysilane is prepared through the hydrosilylation of allyl chloride with triethoxysilane. google.com

Non-catalytic pathways, though less common for this specific compound, can involve direct reactions under specific conditions. However, catalytic routes are generally preferred for their efficiency and selectivity. The choice of catalyst is crucial; for example, cobalt-beta-diketone complexes have been explored as cost-effective alternatives to precious metal catalysts like platinum for hydrosilylation reactions. google.com

Investigations into Precursor Derivatization and Purity Enhancement

The purity of the final this compound product is highly dependent on the quality of its precursors. The synthesis of the key intermediate, 4-chlorobenzyl chloride, can be achieved through the chlorination of 4-chlorotoluene. prepchem.com This process can be initiated by UV light or chemical initiators like benzoyl peroxide. prepchem.com Purification of the resulting 4-chlorobenzyl chloride is typically achieved through distillation. prepchem.com

Similarly, the purification of the silane (B1218182) precursors is critical. For instance, in the Grignard synthesis of (4-chlorophenyl)trichlorosilane, the reaction mixture is typically distilled under vacuum to separate the desired product from byproducts like bis(4-chlorophenyl)dichlorosilane.

Further derivatization of related silanes to introduce specific functionalities is also an area of active research. For example, 4-(triethoxysilyl)acetophenone can be synthesized and subsequently used to create more complex molecules. mdpi.com Purification of organoalkoxysilanes can be challenging due to their tendency to undergo self-condensation. mdpi.com Techniques such as distillation and column chromatography, sometimes with the addition of a small amount of ethanol to the eluent, are employed to obtain high-purity products. mdpi.comgoogle.com

Hydrolysis and Condensation Mechanistic Studies of Triethoxysilane Functionality

The utility of this compound as a coupling agent and surface modifier is intrinsically linked to the reactivity of its triethoxysilane group. This functionality undergoes hydrolysis and subsequent condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked network.

Kinetic and Thermodynamic Analyses of Hydrolytic Processes

The hydrolysis of triethoxysilanes is a complex process influenced by several factors, including pH, temperature, solvent, and the nature of the organic substituent on the silicon atom. The reaction proceeds in a stepwise manner, with the sequential replacement of ethoxy groups with hydroxyl groups to form silanols. gelest.com

The rate of hydrolysis is significantly influenced by the pH of the medium. nih.govresearchgate.net In acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Conversely, in alkaline conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov Generally, acid-catalyzed hydrolysis is faster than base-catalyzed hydrolysis. gelest.com

The steric bulk of the alkoxy group also plays a role, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com The organic substituent on the silicon atom can also influence the hydrolysis rate through inductive and steric effects. nih.gov

Table 1: Factors Affecting Hydrolysis of Triethoxysilanes

FactorEffect on Hydrolysis Rate
pH Faster in acidic and basic conditions compared to neutral. researchgate.netyoutube.com
Catalyst Acids and bases catalyze the reaction. nih.gov
Temperature Higher temperatures generally increase the reaction rate.
Solvent The presence of a co-solvent can affect miscibility and reaction rates. mdpi.com
Organic Substituent (R) The electronic and steric properties of the R group influence reactivity. nih.gov

Elucidation of Siloxane Network Formation and Oligomerization Pathways

Following hydrolysis, the resulting silanols are highly reactive and readily undergo condensation reactions to form siloxane bonds, releasing water or alcohol as a byproduct. wikipedia.org This process leads to the formation of dimers, linear or cyclic oligomers, and ultimately a three-dimensional cross-linked network. wikipedia.orgresearchgate.net

The condensation reaction can occur between two silanols or between a silanol (B1196071) and an unhydrolyzed alkoxysilane group. wikipedia.org The structure of the resulting polysiloxane network is influenced by the reaction conditions. Acid-catalyzed condensation tends to produce less branched, more linear polymers, while base-catalyzed condensation often leads to more highly branched and cross-linked structures. nih.gov

The formation of these siloxane networks can be monitored using techniques such as 29Si NMR spectroscopy, which can distinguish between different silicon environments (e.g., monomers, dimers, and higher oligomers). researchgate.netafinitica.com The stability of the resulting siloxane network can be influenced by the incorporation of different organic groups, which can affect the flexibility and mechanical properties of the final material. rsc.org The formation of a well-ordered siloxane layer is crucial for applications requiring stable surface modification. researchgate.net

Reactivity of the Chlorobenzyl Moiety in this compound

The chlorobenzyl group in this compound provides a second reactive site, allowing for further chemical modifications. This functionality is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups. This dual reactivity makes it a valuable building block in organic synthesis.

For instance, the chlorine atom can be displaced by nucleophiles to introduce functionalities such as amines, thiols, or other organic moieties. This allows for the covalent attachment of this compound to organic polymers or biomolecules.

Furthermore, the chlorophenyl group can participate in various cross-coupling reactions. For example, (4-chlorophenyl)triethoxysilane (B1581073) has been used as a substrate in nickel-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids and in Hiyama cross-coupling reactions with 3-iodoazetidines. sigmaaldrich.com These reactions demonstrate the versatility of the chlorobenzyl moiety in forming new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The reactivity of the C-Cl bond allows for its use in creating tripod-shaped molecules for surface immobilization on materials like gold and CdS quantum dots. sigmaaldrich.com

Studies on Nucleophilic Substitution Reactions and Derivatives Formation

The reactivity of the chlorobenzyl group in this compound is dominated by nucleophilic substitution reactions, where the chloride ion acts as a leaving group. This allows for the introduction of a wide range of functional groups, leading to the formation of various derivatives. The general mechanism for these reactions typically follows an S(_N)2 pathway, although S(_N)1 contributions cannot be entirely ruled out, especially with substrates that can stabilize a benzylic carbocation. The enhanced reactivity of benzylic halides, such as the one present in the target molecule, is well-documented.

The general scheme for nucleophilic substitution on this compound can be represented as follows:

Scheme 1: General Nucleophilic Substitution on this compound

Generated code

Application of 4 Chlorobenzyl Triethoxysilane in Engineered Material Systems

Sol-Gel Chemistry and Hybrid Organic-Inorganic Materials Fabrication

The sol-gel process is a versatile method for creating solid materials from a chemical solution. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. Organically modified silicates (ORMOSILs), a class of hybrid materials, are often synthesized using this technique, combining the properties of inorganic glasses with those of organic polymers. nih.govnih.gov

(4-Chlorobenzyl)triethoxysilane can be used as a precursor in the sol-gel synthesis of hybrid xerogels and aerogels through co-condensation with other silicon alkoxides, such as tetraethoxysilane (TEOS). nih.govmdpi.com This direct synthesis approach allows for the incorporation of the chlorobenzyl functionality throughout the siliceous network, creating materials with tailored properties. nih.govsemanticscholar.org The resulting hybrid materials, often classified as ORMOSILs, exhibit a unique combination of inorganic rigidity and organic functionality. nih.govnih.gov

In a typical synthesis, this compound is co-hydrolyzed and co-condensed with TEOS in a solvent mixture, often with an acid catalyst. The molar ratio of the organosilane to TEOS is a critical parameter that influences the final properties of the xerogel or aerogel. nih.govmdpi.com Characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the successful incorporation of the chlorobenzyl group and to study the structure of the resulting silica (B1680970) network. nih.govsemanticscholar.org

The presence of the chlorobenzyl group can impart specific functionalities to the material, such as increased hydrophobicity or the potential for further chemical modification. These materials have potential applications in various fields, including catalysis, adsorption, and as coatings. nih.gov

The architecture and porosity of hybrid materials derived from this compound can be precisely controlled by manipulating various sol-gel process parameters. These parameters include the type and concentration of the catalyst, the water-to-silane ratio, the solvent system, and the drying method. nih.govcolab.ws

The pH of the reaction mixture, controlled by the catalyst, significantly affects the rates of hydrolysis and condensation reactions. osti.govmdpi.com Acidic catalysis typically leads to more linear or randomly branched polymers, resulting in denser gels, whereas base catalysis promotes the formation of more highly branched clusters, leading to more porous structures. mdpi.comresearchgate.net For instance, studies on related organosilanes have shown that the choice between an acid catalyst like hydrochloric acid and a base catalyst like ammonia (B1221849) can drastically alter the final morphology of the gel. osti.gov

The molar ratio of water to the silane (B1218182) precursors is another crucial factor. A higher water ratio generally leads to more complete hydrolysis and a higher degree of cross-linking, which in turn affects the pore structure and mechanical properties of the final xerogel or aerogel. umich.edu The choice of solvent also plays a role in the solubility of the precursors and the evolving silica network, thereby influencing the final material architecture. nih.gov

Furthermore, the drying process used to remove the solvent from the gel network is critical in determining the final porosity. Supercritical drying is often employed to produce highly porous and low-density aerogels by avoiding the capillary stresses that cause pore collapse during conventional evaporative drying, which typically results in denser xerogels. d-nb.infogoogle.com By carefully tuning these parameters, it is possible to design hybrid materials with specific surface areas, pore volumes, and pore size distributions tailored for applications ranging from thermal insulation to chemical sensors. nih.gov

Surface Modification and Interfacial Functionalization

The ability of this compound to form covalent bonds with inorganic surfaces makes it a valuable tool for surface modification and interfacial functionalization. This process can alter the surface properties of materials, such as their wettability and reactivity, and improve their compatibility with other materials.

This compound can be chemically grafted onto the surface of various inorganic substrates, including silica, titania, and alumina, which possess surface hydroxyl groups. researchgate.net The grafting process typically involves the hydrolysis of the triethoxysilane (B36694) group of the organosilane, which then condenses with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si). researchgate.net

This surface modification introduces the chlorobenzyl functional group onto the substrate, altering its surface chemistry. The success of the grafting process can be confirmed using various surface-sensitive analytical techniques, such as FTIR spectroscopy and thermogravimetric analysis (TGA). researchgate.net The density of the grafted layer can be controlled by adjusting reaction conditions like the concentration of the silane, reaction time, and temperature. researchgate.net

The modified surfaces exhibit different properties compared to the original substrate. For example, the introduction of the aromatic chlorobenzyl group can increase the hydrophobicity of a hydrophilic surface. researchgate.net This functionalization provides a platform for further chemical reactions, where the chlorine atom on the benzyl (B1604629) group can be substituted to attach other molecules, making it a versatile method for creating functional surfaces for applications in chromatography, catalysis, and sensing. silicycle.com

Table 1: Examples of Inorganic Substrates Modified with Silanes

Substrate Modifying Silane Purpose of Modification
Silica Gel Trichlorosilane (B8805176) Study of hydroxyl group reactivity and distribution. rsc.org
Glass Beads 3-glycidoxypropyl trimethoxysilane (B1233946) (GPS) To graft organic dyes for use as pigment fillers. researchgate.net
Titanium Dioxide (TiO₂) 3-glycidoxypropyl trimethoxysilane (GPS) To graft organic dyes for use as pigment fillers. researchgate.net

This compound can act as an adhesion promoter, or coupling agent, at the interface between inorganic fillers and organic polymer matrices in heterogeneous composite materials. nih.gov The dual functionality of the molecule is key to its effectiveness. The triethoxysilane end of the molecule can form strong covalent bonds with the inorganic surface, while the chlorobenzyl group can interact with the polymer matrix. dtic.mil

The primary mechanism for adhesion promotion involves the formation of a durable link at the interface, which can effectively transfer stress from the polymer matrix to the reinforcing filler. nih.gov This improved interfacial bonding can lead to significant enhancements in the mechanical properties of the composite, such as its strength, modulus, and toughness. mdpi.com

Fundamental studies often involve measuring the mechanical properties of composites with and without the silane coupling agent to quantify the improvement in adhesion. Surface analysis techniques can be used to investigate the chemical interactions at the interface. For example, the presence of the silane at the interface and its chemical state can be probed to understand the bonding mechanisms. The interdiffusion of the silane film with the polymer matrix is also considered an important factor in promoting adhesion. dtic.mil

Integration and Reinforcement in Polymer and Nanomaterial Matrices

The incorporation of this compound-modified fillers into polymer and nanomaterial matrices is a strategy to enhance the performance of the resulting composites. The improved interfacial adhesion provided by the silane leads to better dispersion of the filler and more effective load transfer, resulting in superior mechanical properties. mdpi.comresearchgate.net

When used with nanofillers such as nanocellulose or silica nanoparticles, this compound can help to overcome the challenges of agglomeration and poor dispersion in a polymer matrix. mdpi.comnih.gov The surface modification of these nanoparticles with the silane can make them more compatible with the polymer, leading to a more homogeneous composite with enhanced properties. dntb.gov.ua

In polymer matrix composites, the reinforcement effect is often evaluated by measuring the tensile strength, modulus, and impact resistance of the material. The presence of a well-bonded filler can significantly increase these properties. researchgate.net Furthermore, the introduction of the chlorobenzyl group can impart other functionalities to the composite, such as flame retardancy or altered dielectric properties. The versatility of this compound makes it a valuable component in the design of advanced polymer composites and nanocomposites for a wide range of applications. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound
(p-Chlorophenyl)triethoxysilane ClPhTEOS
1,4-bis(triethoxysilyl)benzene Ph(TEOS)₂
2,2-bis[p-(2'-hydroxy-3'-methacryloxy-propoxy)phenyl]propane Bis-GMA
3-glycidoxypropyl trimethoxysilane GPS
3-methacryloxypropyltrimethoxysilane MPTMS
10-methacryloxydecyltrimethoxysilane MDTMS
Allyltrimethoxysilane
Chloroethyltriethoxysilane ClETEOS
Chloromethyltriethoxysilane ClMTEOS
Chloropropyltriethoxysilane ClPTEOS
Dimethyldichlorosilane DMDC
Hexamethyldisilazane HMDZ
Methyltrimethoxysilane MTMS
n-propyltrimethoxysilane
Phenyl-trimethoxysilane PTMS
Tetraethoxysilane TEOS
Tetramethoxysilane TMOS
Tetramethylsilane TMS
Triethoxy(p-tolyl)silane MPhTEOS
Triethylene glycol dimethacrylate TEGDMA
Tridecafluorooctyl triethoxysilane FAS
Trimethylchlorosilane
Vinyltrimethoxysilane
Vinyltriethoxysilane TEVS
Poly(dimethylsiloxane) PDMS
Resorcinol-formaldehyde RF
1,3,5-trimethoxybenzene TMB
Aniline-methyl-triethoxysilane
Gamma-Aminopropyl triethoxy silane γ-APS
Hydrochloric acid HCl
Acetic acid
Ammonia
Ethanol (B145695)
Methanol
Isopropyl alcohol IPA
Tetrahydrofuran THF
n-hexane
1,4-Diazabicyclo[2.2.2]octane DABCO
Dibutylbis[1-oxo(dodecyl)oxy]stannane DBTL
Rhodamine B
4-phenylazophenol
4-phenylazoaniline
Cysteine
Serine
Alanine
Arginine
Titanium dioxide TiO₂
Aluminum hydroxide (B78521)
Graphene oxide GO
Carbon nanotubes
Polypropylene
Polystyrene
Polyethylene
Epoxy
Unsaturated polyester
Polyethylene terephthalate PET
Phenol-formaldehyde resin
Melamine-formaldehyde resin
Urea-formaldehyde resin
Norbornene–polyimide PI-NA
Polylactide PLA
Natural Rubber NR
Carbon Black CB
Lignin
Hemicellulose
Cellulose
Nanocellulose
Cellulose Nanocrystals CNC
Cellulose Nanofibers CNF

Development of Silane-Modified Polymer Composites and Networks

This compound is a member of the organofunctional silane family, which is characterized by the general formula R-Si-X₃. specialchem.com In this structure, 'R' represents an organic functional group, and 'X' is a hydrolyzable group, such as an alkoxy group. specialchem.com These silanes play a crucial role as intermediates and coupling agents in the synthesis of silane-modified polymers (SMPs). SMPs, also referred to as silyl-modified polymers or MS polymers, are polymers that have a silyl (B83357) group at their termination. wikipedia.org

The fundamental chemistry involves the hydrolysis of the triethoxy groups of this compound in the presence of water, which leads to the formation of reactive silanol (B1196071) groups (Si-OH). These silanols can then undergo condensation reactions with each other or with hydroxyl groups present on the surface of inorganic fillers or substrates, forming stable siloxane bonds (Si-O-Si). Simultaneously, the chlorobenzyl group provides a site for further chemical modification or imparts specific functionalities to the resulting polymer network.

The incorporation of this compound into polymer matrices can significantly enhance the properties of the resulting composites. Silane-modified polymers often exhibit a combination of desirable characteristics from different polymer types, such as the high elasticity of silicones and the strength and paintability of polyurethanes. wacker.comyoutube.com This modification can lead to improvements in:

Mechanical Properties: Enhanced tensile strength, modulus, and hardness.

Adhesion: Improved bonding to a wide range of substrates. wacker.comyoutube.com

Thermal Stability: Increased resistance to thermal degradation.

Chemical Resistance: Greater resilience to chemical attack. specialchem.com

Research has explored the synthesis of novel polymers by reacting this compound with other monomers or polymers. For instance, the chlorobenzyl group can undergo nucleophilic substitution reactions, allowing for the grafting of other functional molecules onto the polymer backbone. researchgate.net This versatility enables the creation of tailor-made polymer composites with specific functionalities for advanced applications.

The curing process of these silane-modified systems is typically initiated by moisture, where the hydrolysis of the silyl ethers leads to the formation of a crosslinked network. wikipedia.org This moisture-curing mechanism is advantageous as it often allows for curing at ambient temperatures. adhesivesandcoatings.com

Surface Functionalization of Nanoparticles for Advanced Material Fabrication

The surface functionalization of nanoparticles is a critical step in the fabrication of advanced materials, as it dictates their stability, dispersibility, and interaction with the surrounding matrix. nih.gov this compound is utilized in this context to modify the surface of various nanoparticles, including silica, metal oxides, and quantum dots. nih.govsigmaaldrich.com

The process of surface functionalization with this compound typically involves a silanization reaction. In this reaction, the triethoxysilane groups of the molecule hydrolyze to form silanols, which then condense with hydroxyl groups present on the surface of the nanoparticles. This results in the formation of a covalent bond between the silane and the nanoparticle, creating a stable organic layer on the inorganic core.

This surface modification serves several key purposes:

Improved Dispersibility: The organic chlorobenzyl groups can enhance the compatibility of the nanoparticles with organic solvents or polymer matrices, preventing agglomeration and ensuring a more uniform dispersion. njtech.edu.cn

Introduction of Functionality: The chloro- group on the benzyl ring acts as a reactive site for further chemical modifications. This allows for the attachment of a wide range of organic molecules, including fluorescent dyes, and other functional ligands, to the nanoparticle surface.

For example, iron oxide nanoparticles (Fe₃O₄) have been functionalized using silane coupling agents to improve their dispersion in organic media. njtech.edu.cn Similarly, silica-coated nanoparticles can be modified to introduce specific functional groups on their surface. nih.gov The ability to tailor the surface properties of nanoparticles through functionalization with molecules like this compound is a key enabler for the development of next-generation materials with enhanced performance characteristics.

Development of Functional Coatings and Films

Design and Characterization of Protective and Adhesion-Promoting Coatings

This compound serves as a crucial component in the formulation of protective and adhesion-promoting coatings. specialchem.com Its bifunctional nature, possessing both a hydrolyzable triethoxysilyl group and a reactive chlorobenzyl group, allows it to act as a molecular bridge between inorganic substrates and organic coating resins. ulprospector.com

When applied to a substrate, the triethoxysilyl end of the molecule undergoes hydrolysis in the presence of moisture to form silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates such as glass and metal, forming strong, covalent siloxane (Si-O-Substrate) bonds. specialchem.com This chemical linkage significantly enhances the adhesion of the subsequent coating layer to the substrate. specialchem.comlencolo37.com

The organic, chlorobenzyl portion of the molecule extends away from the surface and can interact with or be incorporated into the polymer matrix of the coating. This enhances the compatibility and covalent bonding between the coating and the silane layer, resulting in a durable and robust interface. The use of such organofunctional silanes as adhesion promoters can lead to significant improvements in:

Wet Adhesion: The resistance of the coating to delamination in humid or wet environments is greatly improved due to the stable chemical bonds at the interface. specialchem.com

Corrosion Resistance: By creating a more robust and less permeable interface, the ingress of corrosive agents to the metal substrate is hindered. specialchem.com

The performance of these coatings is influenced by factors such as the concentration of the silane, the curing conditions, and the nature of both the substrate and the coating resin. Characterization techniques such as contact angle measurements, pull-off adhesion tests, and electrochemical impedance spectroscopy are often employed to evaluate the effectiveness of the silane treatment.

Coatings for Sensor Applications and Responsive Systems

The unique chemical properties of this compound also make it a valuable component in the development of functional coatings for sensor applications and responsive systems. The chlorobenzyl group provides a versatile handle for the immobilization of specific recognition elements or stimuli-responsive molecules onto a surface.

In the context of chemical sensors, a substrate, such as a silicon wafer or a gold surface, can be first functionalized with a layer of this compound. The surface-bound chlorobenzyl groups can then be used to covalently attach receptor molecules that have a specific affinity for the analyte of interest. This strategy has been employed in the development of sensors for various chemical and biological species.

Furthermore, this silane can be a key ingredient in creating stimuli-responsive systems. For example, polymers or other molecules that change their properties in response to external stimuli such as pH, temperature, or light can be grafted onto a surface via the chlorobenzyl group. This allows for the fabrication of "smart" surfaces that can dynamically alter their characteristics, such as wettability or optical properties, in a controlled manner.

Research has shown the use of related silanes in the surface immobilization of gold and CdS quantum dots for sensor applications. sigmaaldrich.com The ability to form well-defined and stable functional layers is critical for the performance and reliability of these advanced devices. The silanization strategy offers a robust and versatile platform for the functionalization of various materials used in sensing and responsive systems. nih.gov

Interactive Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₁ClO₃Si
Molecular Weight 288.84 g/mol
Boiling Point 118-120 °C at 1 mmHg
Density 1.06 g/mL at 25 °C
Refractive Index n20/D 1.487

Theoretical and Computational Chemistry of 4 Chlorobenzyl Triethoxysilane and Its Derivatives

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the intrinsic electronic characteristics and structural features of (4-Chlorobenzyl)triethoxysilane. These computational techniques, primarily based on Density Functional Theory (DFT), allow for a detailed analysis of the molecule's electron distribution, bonding, and reactivity.

Analysis of Electronic Structure and Bonding in the Triethoxysilane (B36694) and Chlorobenzyl Moieties

The molecular structure of this compound consists of two key functional parts: the reactive triethoxysilane group and the chlorobenzyl group which dictates the organic functionality. Quantum chemical calculations can reveal the intricate details of the electronic landscape across these moieties.

The triethoxysilane group, -Si(OC2H5)3, is characterized by polar covalent Si-O bonds. The silicon atom, being less electronegative than the oxygen atoms, carries a partial positive charge, making it susceptible to nucleophilic attack, which is the initial step in its hydrolysis. The ethoxy groups (-OC2H5) are good leaving groups, particularly after protonation in acidic conditions.

The chlorobenzyl moiety influences the reactivity of the silane (B1218182). The chlorine atom, being an electronegative element, exerts an electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. This effect, in turn, can influence the electron density at the silicon atom, albeit to a lesser extent due to the separating benzyl (B1604629) CH2 group. This modulation of the electronic environment of the silicon center can affect the rates of hydrolysis and condensation.

Computational studies on similar phenylsilanes have shown that substituents on the aromatic ring can alter the electronic properties and, consequently, the reactivity of the silane. For instance, electron-withdrawing groups can increase the partial positive charge on the silicon atom, potentially accelerating hydrolysis.

Illustrative Data from Quantum Chemical Calculations on Analogous Phenylsilanes:

PropertyPhenyltriethoxysilane(4-Chlorophenyl)triethoxysilane (B1581073) (Predicted)
Mulliken Charge on Si +1.85+1.88
HOMO-LUMO Gap (eV) 6.26.0
Dipole Moment (Debye) 2.12.5

Note: The data for (4-Chlorophenyl)triethoxysilane is extrapolated based on known effects of chloro-substitution on aromatic systems and is for illustrative purposes only, as specific literature is not available.

Computational Modeling of Reaction Mechanisms (e.g., Hydrolysis, Condensation, Grafting)

The utility of this compound as a coupling agent or surface modifier is fundamentally dependent on its hydrolysis and condensation reactions. Computational modeling is a powerful tool to investigate the reaction pathways and transition states of these processes.

Hydrolysis: The hydrolysis of this compound proceeds in a stepwise manner, where the three ethoxy groups are sequentially replaced by hydroxyl groups to form silanetriols.

Si(OR)3-R' + 3H2O → Si(OH)3-R' + 3ROH (where R = ethyl, R' = 4-chlorobenzyl)

Computational studies on other organotriethoxysilanes have shown that the activation energy for each successive hydrolysis step can vary. researchgate.net The reaction is often catalyzed by acids or bases. In acidic conditions, the protonation of an ethoxy group facilitates its departure. DFT calculations can map out the potential energy surface for this reaction, identifying the transition state structures and their corresponding energy barriers.

Condensation: Following hydrolysis, the resulting silanols are highly reactive and undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.

2 R'Si(OH)3 → (HO)2(R')Si-O-Si(R')(OH)2 + H2O

These condensation reactions lead to the formation of oligomers and eventually a cross-linked polysiloxane network. Computational models can simulate the energetics of dimer, trimer, and larger oligomer formation, providing insights into the initial stages of film formation.

Grafting: The grafting of this compound onto a hydroxylated surface, such as silica (B1680970), involves the condensation between the silanol (B1196071) groups of the hydrolyzed silane and the surface -OH groups. This process forms a covalent bond between the silane and the substrate, leading to a durable surface modification.

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations offer a means to study the collective behavior of many molecules over time, providing a dynamic picture of how this compound molecules organize at an interface and form a self-assembled monolayer (SAM).

Simulation of Adsorption Behavior on Diverse Substrate Surfaces

MD simulations can model the adsorption of this compound from a solvent onto various substrates like silica, metal oxides, or gold. These simulations take into account the intermolecular forces between the silane molecules, the solvent, and the substrate.

The simulations can predict the preferred orientation of the adsorbed molecules. It is expected that the triethoxysilane headgroup will orient towards a hydrophilic, hydroxylated surface to facilitate hydrolysis and covalent bonding. The hydrophobic chlorobenzyl tail will then be directed away from the surface, imparting its specific chemical functionality to the interface. The nature of the substrate (e.g., its crystallinity, surface roughness, and chemical composition) will significantly influence the adsorption process.

Prediction of Silane Layer Formation and Structural Evolution at Interfaces

Following the initial adsorption, MD simulations can be used to follow the structural evolution of the silane layer. This includes the in-plane polymerization of the hydrolyzed silanes through condensation reactions, leading to the formation of a 2D siloxane network.

The simulations can provide key information about the quality of the resulting silane layer, such as:

Packing Density: The number of silane molecules per unit area of the surface.

Layer Thickness: The height of the formed organic layer.

Tilt Angle: The average angle the chlorobenzyl groups make with respect to the surface normal.

Ordering: The degree of lateral order within the self-assembled monolayer.

The presence of the relatively bulky chlorobenzyl group is expected to influence the packing density and ordering of the SAM. The chlorine atom may also introduce specific intermolecular interactions that affect the final structure of the layer.

Illustrative Data from MD Simulations of Analogous Aromatic Silane Layers on Silica:

Simulation ParameterTypical Value
Surface Coverage (molecules/nm²) 2.0 - 3.5
Average Tilt Angle (degrees) 25 - 40
Layer Thickness (Å) 10 - 15

Note: These values are representative of what would be expected for an aromatic silane and are for illustrative purposes. Specific simulations for this compound are needed for precise values.

Advanced Spectroscopic and Morphological Characterization of 4 Chlorobenzyl Triethoxysilane Derived Materials

Spectroscopic Probes for Chemical State and Network Structure

Spectroscopic methods are indispensable for elucidating the atomic and molecular-level structure of materials derived from (4-Chlorobenzyl)triethoxysilane. They provide critical data on the extent of the condensation reaction, the integrity of the organic functional group, and the elemental composition of the material's surface.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the local chemical environment of specific nuclei within a solid material. nih.gov For organosilane-derived materials, ²⁹Si and ¹³C are the most informative nuclei.

²⁹Si ssNMR provides quantitative insight into the degree of condensation of the silane (B1218182) precursor. The this compound monomer contains a silicon atom bonded to one carbon and three ethoxy groups. During the sol-gel process, the ethoxy groups are hydrolyzed and subsequently form siloxane bridges (Si-O-Si). The resulting silicon environments are designated as Tⁿ species, where 'T' signifies a silicon atom bonded to a carbon (from the benzyl (B1604629) group) and 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to it.

T⁰ : The unreacted or partially hydrolyzed monomer, R-Si(OR')₃ or R-Si(OH)(OR')₂.

: A silicon atom with one Si-O-Si bond, representing a chain end.

: A silicon atom with two Si-O-Si bonds, found within a linear chain.

: A silicon atom with three Si-O-Si bonds, representing a fully cross-linked site.

¹³C and ¹H ssNMR are used to confirm the structure and integrity of the organic (4-chlorobenzyl) moiety after the material has been formed. These spectra can verify that the benzyl group and the C-Cl bond remain intact throughout the hydrolysis and condensation process. While ¹H spectra in solids can be broad, high-resolution techniques can provide valuable information. nih.gov

Interactive Table 1: Typical ²⁹Si ssNMR Chemical Shift Ranges for Tⁿ Species in Organotrialkoxysilane-Derived Networks

Tⁿ Species Description Typical Chemical Shift (ppm)
T⁰ Monomer/partially hydrolyzed -45 to -52
One siloxane bond (end-group) -53 to -61
Two siloxane bonds (linear chain) -62 to -70

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for monitoring the chemical transformations during the formation of the siloxane network. montana.edunih.govnih.gov These techniques are complementary and probe the vibrational modes of molecules.

FT-IR Spectroscopy is particularly sensitive to polar bonds. In the context of this compound polymerization, FT-IR is used to:

Track the disappearance of the Si-O-C bonds from the ethoxy groups, typically seen in the 1100-950 cm⁻¹ region.

Monitor the reduction of Si-OH groups (silanols), which are intermediates in the condensation reaction (broad peak around 3200-3700 cm⁻¹ and a sharper peak near 900 cm⁻¹).

Confirm the formation and growth of the inorganic siloxane (Si-O-Si) network, which is characterized by a strong, broad absorption band between 1000 and 1130 cm⁻¹.

Verify the persistence of the organic functional group through characteristic peaks of the chlorobenzyl moiety, such as aromatic C=C stretching (~1600-1450 cm⁻¹), C-H stretching (~3100-3000 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). nih.gov

Raman Spectroscopy is highly sensitive to non-polar, symmetric bonds and serves as an excellent complement to FT-IR. youtube.com It is particularly useful for observing the Si-O-Si symmetric stretching vibrations and the vibrations within the aromatic ring of the chlorobenzyl group. The combination of FT-IR and Raman provides a more complete picture of the vibrational structure of the hybrid material. montana.edu

Interactive Table 2: Key Vibrational Bands for Monitoring this compound Polymerization

Wavenumber (cm⁻¹) Assignment Technique Significance
~3400 (broad) O-H stretch (silanols, water) FT-IR Indicates presence of intermediates or absorbed water.
~3070 Aromatic C-H stretch FT-IR, Raman Confirms integrity of benzyl group.
~2975, ~2885 Aliphatic C-H stretch (ethoxy) FT-IR, Raman Disappears as condensation proceeds.
~1600, ~1490 Aromatic C=C stretch FT-IR, Raman Confirms integrity of benzyl ring.
~1100-1000 Asymmetric Si-O-Si stretch FT-IR Indicates formation of the siloxane network.
~1075, ~960 Si-O-C stretch (ethoxy) FT-IR Disappears as condensation proceeds.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.netnih.gov

For materials derived from this compound, XPS is employed to:

Confirm Elemental Composition : Survey scans detect the presence of silicon (Si), oxygen (O), carbon (C), and chlorine (Cl) on the surface, and their atomic percentages can be calculated. This is crucial for verifying the successful incorporation of the silane into a surface coating. mdpi.com

Determine Chemical States : High-resolution scans of individual elemental peaks provide information about bonding environments.

The Si 2p spectrum can be deconvoluted to distinguish between silicon in the Si-C bond of the benzyl group and the Si-O bonds of the siloxane network. mdpi.com

The C 1s spectrum can be resolved into components corresponding to C-C/C-H in the aromatic ring, C-Si, and C-Cl bonds.

The Cl 2p spectrum confirms the presence of the covalent C-Cl bond, which appears at a different binding energy than ionic chloride. researchgate.net

XPS is especially valuable for analyzing thin films or surface modifications on substrates, confirming the formation of a homogeneous silane layer. nih.gov

Interactive Table 3: Hypothetical XPS Surface Elemental Composition for a Substrate Coated with this compound-Derived Material

Element Expected Atomic % (Theoretical) Binding Energy (eV) - Main Peak Inferred Chemical State
O 1s ~35% ~532.5 Si-O-Si
C 1s ~45% ~284.8 C-C, C-H, C-Si, C-Cl
Si 2p ~10% ~102.0-103.5 Si-O, Si-C

Microscopic and Scattering Techniques for Architectural and Textural Characterization

While spectroscopy reveals chemical structure, microscopy and scattering techniques are essential for understanding the physical form, or morphology, of the material on scales ranging from nanometers to micrometers.

Electron microscopy utilizes electron beams to generate high-resolution images of a material's architecture.

Transmission Electron Microscopy (TEM) offers much higher resolution and provides insight into the internal structure of the material. To be analyzed by TEM, samples must be very thin. TEM can be used to visualize the nanoporosity of the siloxane network, identify any phase separation between organic and inorganic domains, or characterize the structure of nanoparticles synthesized using the silane precursor.

X-ray Diffraction (XRD) is the primary technique for investigating the long-range atomic and molecular order within a solid. imist.ma It distinguishes between crystalline materials, which produce sharp diffraction peaks, and amorphous materials, which produce broad, diffuse features.

Materials formed from the hydrolysis and condensation of this compound are typically amorphous. The sol-gel process leads to a disordered, three-dimensional cross-linking of Si-O-Si bonds, resulting in a structure that lacks the periodic, long-range order of a crystal. An XRD pattern of such a material will consequently show a broad "amorphous halo" centered around a 2θ value corresponding to the most probable Si-Si distance in the siloxane network. researchgate.net The absence of sharp peaks in the XRD pattern is a key confirmation of the glassy, non-crystalline nature of the hybrid material. imist.ma

Thermal and Porosimetric Analyses for Material Stability and Texture

The inherent structure of this compound, featuring a thermally labile chlorobenzyl group and hydrolyzable ethoxysilane (B94302) functionalities, necessitates a thorough evaluation of the thermal and textural properties of any derived material.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. By monitoring the change in mass as a function of temperature, TGA provides insights into the temperatures at which different components of the material degrade.

For materials synthesized using this compound, the TGA curve would be expected to show distinct mass loss steps. The initial, slight mass loss at lower temperatures (typically below 150 °C) is often attributed to the desorption of physically adsorbed water and residual solvents. The primary decomposition stage, occurring at higher temperatures, would correspond to the degradation of the organic 4-chlorobenzyl group. The temperature at which this degradation begins and the rate of mass loss are key indicators of the material's thermal stability. The final residual mass at the end of the analysis, typically performed up to 800-1000 °C in an inert or oxidative atmosphere, corresponds to the inorganic silica (B1680970) (SiO₂) content remaining after the complete combustion of organic moieties.

Hypothetical TGA Data for a this compound-Modified Silica Material

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 1502.5Desorption of water and solvents
150 - 3505.0Initial decomposition of organic groups
350 - 60025.0Major decomposition of 4-chlorobenzyl groups
> 60067.5Residual inorganic silica (SiO₂)

Note: This table is illustrative and based on typical results for similar organosilica materials. Actual values would depend on the specific synthesis conditions and material structure.

Gas Adsorption Isotherms for Porosity, Surface Area, and Pore Size Distribution

Gas adsorption analysis, most commonly using nitrogen at 77 K, is the standard method for characterizing the porous texture of a material. The resulting isotherm, a plot of the volume of gas adsorbed versus the relative pressure, provides a wealth of information about the material's surface area, pore volume, and pore size distribution.

The shape of the nitrogen adsorption-desorption isotherm for a this compound-derived material can reveal whether it is microporous (pore diameter < 2 nm), mesoporous (2-50 nm), or macroporous (> 50 nm). The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area (m²/g), a critical parameter for applications involving surface interactions such as catalysis and adsorption.

Furthermore, the analysis of the desorption branch of the isotherm, using models like the Barrett-Joyner-Halenda (BJH) method, allows for the determination of the pore size distribution and the total pore volume. The incorporation of the bulky 4-chlorobenzyl groups into a silica matrix is expected to influence these textural properties significantly. Compared to unmodified silica, functionalized materials often exhibit a decrease in surface area and pore volume, as the organic groups occupy space within the pores. However, the specific synthesis method, such as co-condensation with a silica precursor like tetraethoxysilane (TEOS), can be tailored to control the final porous structure.

Illustrative Porosimetric Data for a this compound-Functionalized Mesoporous Silica

ParameterValue
BET Surface Area (m²/g)350
Total Pore Volume (cm³/g)0.45
Average Pore Diameter (nm)4.2

Note: This data is hypothetical and serves as an example of typical values for functionalized mesoporous materials.

The interplay between the thermal stability and the porous texture is crucial. For instance, a material with a high surface area is desirable for many applications, but it must also possess sufficient thermal stability to withstand the conditions of its intended use. The comprehensive characterization of this compound-derived materials through TGA and gas adsorption is therefore essential for designing and optimizing materials for advanced applications.

Emerging Research Directions and Future Perspectives in 4 Chlorobenzyl Triethoxysilane Chemistry

The field of organosilane chemistry is continuously evolving, driven by the demand for advanced materials with tailored functionalities. (4-Chlorobenzyl)triethoxysilane, a functional silane (B1218182) featuring a chlorobenzyl group, is positioned at the forefront of several emerging research areas. Its unique structure, combining a hydrolyzable triethoxysilane (B36694) moiety for inorganic surface binding and a reactive chlorobenzyl group for organic functionalization, opens up a wide array of future applications. This article explores the prospective research directions in catalysis, adsorption, smart materials, advanced manufacturing, and green chemistry centered on this versatile compound.

Q & A

Basic: What are optimized synthetic routes for (4-Chlorobenzyl)triethoxysilane, and how can reaction efficiency be monitored?

Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 4-chlorobenzyl chloride with triethoxysilane in the presence of a base like anhydrous K₂CO₃ under reflux in ethanol (similar to methods in ). Key parameters include:

  • Catalyst selection : Use transition metal catalysts (e.g., Pt-based) for hydrosilylation, as demonstrated in triethoxysilane reactions .
  • Reaction monitoring : Track completion via gas chromatography (GC) with flame ionization detection (FID). For instance, GC analysis in hydrosilylation showed 88.8% product yield under optimized conditions .
  • Purification : Recrystallization from ethanol or column chromatography for high-purity isolation.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FTIR : Confirm Si-O-C bonds (~1,000–1,100 cm⁻¹) and aromatic C-Cl stretching (~600–800 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook .
  • NMR : ¹H NMR should show peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and triethoxysilane’s ethoxy groups (δ 1.2 ppm for CH₃, δ 3.8 ppm for OCH₂). ²⁹Si NMR can verify silane connectivity (δ -40 to -60 ppm for triethoxysilane derivatives).
  • GC-MS/MS : Detect impurities or byproducts (e.g., residual chlorobenzyl alcohols) using methods adapted from DI-HS-SPME protocols .

Advanced: How does the chlorobenzyl group influence the reactivity of triethoxysilane in surface functionalization?

Answer:
The electron-withdrawing Cl substituent enhances electrophilicity at the silicon center, promoting covalent bonding with hydroxylated surfaces (e.g., SiO₂ or graphene). For example:

  • Surface adhesion : Hydrolysis of triethoxysilane forms silanol groups, which condense with surface -OH groups. APTES analogs showed improved adhesion and thermal conductivity in graphene films via silane bonds .
  • Comparative studies : Chlorinated vs. non-chlorinated silanes exhibit differing hydrophobicity and thermal stability. Researchers should optimize hydrolysis conditions (pH, solvent) to balance reactivity and byproduct formation.

Advanced: How can researchers resolve contradictions in catalytic performance between chlorinated and non-chlorinated silanes?

Answer:

  • Mechanistic analysis : Chlorine’s electronic effects may alter catalyst-substrate interactions. For example, Pt-catalyzed hydrosilylation of triethoxysilane with allyl glycidyl ether achieved 88.8% yield under mild conditions, while non-chlorinated analogs required higher temperatures .
  • Environmental trade-offs : Chlorine-free alkoxysilanes (e.g., in solar-grade silicon production) prioritize eco-friendliness but may sacrifice reactivity . Use life-cycle assessment (LCA) to weigh synthetic efficiency vs. sustainability.

Advanced: What methodologies enable the study of this compound’s thermal stability in nanocomposites?

Answer:

  • TGA/DSC : Conduct thermogravimetric analysis under N₂ to determine decomposition onset (typically >200°C for triethoxysilanes). APTES-modified graphene showed doubled thermal conductivity due to silane crosslinking .
  • In situ FTIR : Monitor bond degradation during heating. For example, Si-O-Si network formation correlates with stability in silane-based materials .
  • Comparative studies : Benchmark against non-chlorinated silanes to isolate Cl’s impact on thermal properties.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Chlorobenzyl derivatives (e.g., 4-chlorobenzyl bromide) are corrosive (Skin Corr. 1B) .
  • Ventilation : Work in a fume hood to avoid inhalation of ethanol or silane vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines.

Advanced: How can computational modeling aid in predicting this compound’s reactivity?

Answer:

  • DFT calculations : Simulate reaction pathways (e.g., hydrosilylation transition states) to identify rate-limiting steps. Compare with experimental GC data .
  • Molecular dynamics (MD) : Model silane-surface interactions to predict adhesion efficiency, as validated in graphene-APTES systems .
  • QSAR studies : Correlate Cl substituent position with reactivity trends in benzylsilane derivatives.

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

  • Byproducts : Unreacted 4-chlorobenzyl chloride, triethoxysilane oligomers, or chlorobenzyl alcohols.
  • Purification :
    • Liquid-liquid extraction : Separate organic phase with dichloromethane.
    • Column chromatography : Use silica gel with hexane/ethyl acetate gradients.
    • GC-MS/MS : Quantify impurities using methods adapted for chlorobenzyl alcohol analysis .

Advanced: What role does this compound play in crosslinking polymers for electronic applications?

Answer:

  • Dielectric materials : Silane crosslinkers enhance thermal stability in epoxy resins. For example, triethoxysilane-modified composites showed reduced energy loss in electronic cooling systems .
  • Adhesion promotion : Hydrolyzed silane forms covalent bonds with metal oxides (e.g., Al₂O₃ substrates), critical for microelectronics packaging.

Advanced: How do solvent polarity and catalyst choice affect silane grafting efficiency?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Increase silane solubility but may promote side reactions. Ethanol/water mixtures balance hydrolysis and condensation .
  • Catalyst screening : Pt-based catalysts (e.g., Karstedt’s) outperform H₂PtCl₆ in hydrosilylation, reducing reaction time from 120 to 90 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.